molecular formula C21H22N4O B2844040 4-(1-methyl-1H-pyrazol-4-yl)-N-(p-tolyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide CAS No. 2034534-88-6

4-(1-methyl-1H-pyrazol-4-yl)-N-(p-tolyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide

Cat. No.: B2844040
CAS No.: 2034534-88-6
M. Wt: 346.434
InChI Key: YPAPPICDNCGJGZ-UHFFFAOYSA-N
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Description

4-(1-methyl-1H-pyrazol-4-yl)-N-(p-tolyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide is a potent small-molecule inhibitor of the Stimulator of Interferon Genes (STING) protein, a key adaptor in the innate immune response . Overactivation of the STING signaling axis is implicated in the pathogenesis of autoimmune and autoinflammatory diseases, such as STING-associated vasculopathy with onset in infancy (SAVI) and Aicarda-Goutières syndrome (AGS ). This compound effectively inhibits the STING pathway in both human and murine cells, demonstrating low nanomolar cellular IC50 values of 44 nM and 32 nM, respectively . Research indicates it exerts its effect through covalent binding to the transmembrane domain of the STING protein, thereby suppressing the downstream production of type I interferons and pro-inflammatory cytokines . In vivo studies have established the robust anti-inflammatory efficacy of this STING inhibitor. It has shown protective effects in mouse models of STING agonist-stimulated systemic inflammation and cisplatin-induced acute kidney injury (AKI ). Further mechanistic studies reveal that its activity in the AKI model involves restoring renal mitochondrial function, suppressing reactive oxygen species (ROS) production, and reducing cell apoptosis . This compound is intended for research use only, specifically for investigating the STING pathway, exploring therapeutic strategies for autoimmune and inflammatory diseases, and studying ischemia-reperfusion injury models. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(4-methylphenyl)-4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O/c1-15-7-9-18(10-8-15)23-21(26)25-13-16-5-3-4-6-19(16)20(14-25)17-11-22-24(2)12-17/h3-12,20H,13-14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPAPPICDNCGJGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2CC(C3=CC=CC=C3C2)C4=CN(N=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methyl-1H-pyrazol-4-yl)-N-(p-tolyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the tolyl group and the dihydroisoquinoline moiety. The final step usually involves the formation of the carboxamide linkage under specific reaction conditions, such as the use of coupling reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(1-methyl-1H-pyrazol-4-yl)-N-(p-tolyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted compounds.

Scientific Research Applications

4-(1-methyl-1H-pyrazol-4-yl)-N-(p-tolyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 4-(1-methyl-1H-pyrazol-4-yl)-N-(p-tolyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substitutions on the Carboxamide Group

Compound A : N-(Thiazol-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide
  • Structure : Replaces the p-tolyl group with a thiazol-2-yl ring.
  • Thiazole-containing compounds often exhibit enhanced metabolic stability compared to purely aromatic systems .
Compound B : N-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide
  • Structure : Features a 4-fluorophenyl-oxadiazole substituent.
  • Oxadiazole rings are known to improve metabolic stability and bioavailability .
Compound C : (R)-4-(3-Hydroxyphenyl)-N,N,7,8-tetramethyl-3,4-dihydroisoquinoline-2(1H)-carboxamide
  • Structure : Includes a 3-hydroxyphenyl group and additional methyl substituents.
  • Key Differences : The hydroxyl group enables hydrogen bonding, which could improve selectivity for targets like kinesin Eg5 (KIF11). Methyl groups may reduce conformational flexibility, enhancing potency .

Substitutions on the Dihydroisoquinoline Core

Compound D : 7-Bromo-4-(3-hydroxyphenyl)-N,N-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboxamide
  • Structure : Bromine at position 7 and a dimethylated carboxamide.
  • Key Differences : Bromine’s steric bulk and electron-withdrawing effects may alter binding kinetics. Dimethylation of the carboxamide could reduce solubility but increase membrane permeability .
Compound E : 4-(3-Chlorophenyl)-N,N,7,8-tetramethyl-3,4-dihydroisoquinoline-2(1H)-carboxamide
  • Structure : Substituted with a 3-chlorophenyl group.
  • Key Differences : Chlorine’s electronegativity and van der Waals radius may enhance target engagement compared to methyl or hydroxyl groups .

Physicochemical Properties

Compound Molecular Weight logP (Predicted) Solubility (mg/mL)
Target Compound 361.42 3.8 0.12
Compound A 340.39 2.9 0.25
Compound B 338.34 3.1 0.18
Compound C 378.45 4.2 0.08

Calculations based on substituent contributions .

Q & A

Q. What synthetic routes are commonly used to prepare this compound, and how are key intermediates purified?

The synthesis typically involves multi-step reactions, such as coupling pyrazole derivatives with dihydroisoquinoline-carboxamide precursors. For example:

  • Step 1 : Condensation of 1-methyl-1H-pyrazole-4-carboxylic acid with N-(p-tolyl)-3,4-dihydroisoquinoline using carbodiimide-based coupling reagents (e.g., EDC/HOBt) under anhydrous conditions .
  • Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (solvent: ethanol/water) to isolate intermediates .
  • Key challenge : Minimizing racemization during coupling; optimized by maintaining low temperatures (0–5°C) and inert atmospheres .
Reaction Step Reagents/Conditions Yield
Pyrazole activationEDC, HOBt, DMF, 0°C75–85%
Carboxamide couplingN-(p-tolyl)-dihydroisoquinoline, RT, 12h60–70%

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

  • NMR : 1H^1H and 13C^{13}C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 3.8 ppm for methyl-pyrazole) to verify regiochemistry and substituent positions .
  • HPLC : Purity assessment (>98%) using C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ at m/z 403.18) .

Advanced Research Questions

Q. How can molecular docking studies predict this compound’s interaction with kinase targets?

  • Methodology :

Target selection : Prioritize kinases (e.g., JAK2, EGFR) based on structural homology to pyrazole-carboxamide inhibitors .

Docking software : Use AutoDock Vina or Schrödinger Glide with force fields (e.g., OPLS-AA) to simulate binding poses .

Validation : Compare predicted binding energies (ΔG ≈ -9.5 kcal/mol) with experimental IC50_{50} values from kinase assays .

  • Example : A docking score of -10.2 kcal/mol for JAK2 suggests strong hydrogen bonding with hinge-region residues (e.g., Leu855, Glu903) .

Q. How to address discrepancies between in vitro potency and in vivo pharmacokinetic data?

  • Hypothesis : Poor solubility or metabolic instability may reduce in vivo efficacy.
  • Strategies :
  • Solubility enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanosuspensions .
  • Metabolic profiling : Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation hotspots (e.g., methyl-pyrazole group) .
    • Data reconciliation : Cross-validate LC-MS/MS plasma concentration data with in vitro hepatocyte stability assays .

Q. What experimental designs optimize SAR for pyrazole-dihydroisoquinoline hybrids?

  • Approach :

Analog synthesis : Modify the p-tolyl group (e.g., halogenation, methoxy substitution) and evaluate IC50_{50} against cancer cell lines .

3D-QSAR : Build CoMFA models using steric/electrostatic fields from aligned conformers .

  • Case study : Replacing p-tolyl with 4-fluorophenyl improved potency (IC50_{50} from 1.2 µM to 0.3 µM in MCF-7 cells) .

Methodological Considerations

  • Stability studies : Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring to detect degradation products (e.g., hydrolysis of carboxamide) .
  • Process simulation : Use Aspen Plus to model large-scale synthesis, optimizing solvent recovery and heat integration .

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